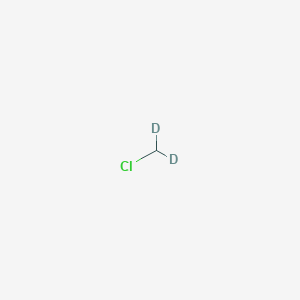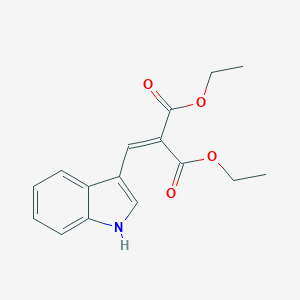
1-Allyl-4-fluorobenzene
Übersicht
Beschreibung
1-Allyl-4-fluorobenzene is an organic compound with the molecular formula C9H9F. It consists of a benzene ring substituted with a fluorine atom and an allyl group. This compound is a liquid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with allyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form oxygen-containing functional groups. For example, oxidation with osmium tetroxide can lead to the formation of a diol.
Electrophilic Aromatic Substitution: Despite the deactivating nature of the fluorine substituent, the benzene ring can still undergo electrophilic aromatic substitution reactions under forcing conditions.
Cyclization Reactions: The presence of both the allyl group and the fluorine atom allows for intramolecular cyclization reactions, often requiring transition metal catalysts such as palladium or rhodium.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Electrophilic Aromatic Substitution: Various electrophiles under acidic conditions.
Cyclization: Palladium or rhodium catalysts.
Major Products:
Oxidation: Formation of diols or other oxygenated derivatives.
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Cyclization: Formation of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and functional group compatibility.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-allyl-4-fluorobenzene in chemical reactions often involves the interaction of the allyl group and the fluorine atom with various reagents. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition with the palladium catalyst, forming an aryl-palladium intermediate. This intermediate then undergoes transmetalation with an organostannane, followed by reductive elimination to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
- 1-Allyl-2-bromobenzene
- 1-Allyl-4-chlorobenzene
- 1-Allyl-4-iodobenzene
Comparison: 1-Allyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
IUPAC Name |
1-fluoro-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIDHXRJSCAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456829 | |
| Record name | 1-Allyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-16-2 | |
| Record name | 1-Allyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)










